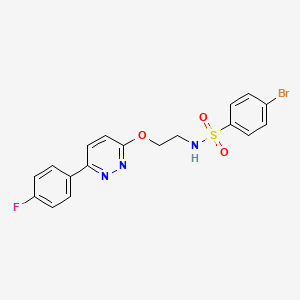
4-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15BrFN3O3S and its molecular weight is 452.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairment .
Mode of Action
The compound interacts with AchE, leading to a significant reduction in the enzyme’s level . This interaction disrupts the normal function of AchE, affecting the transmission of nerve impulses .
Biochemical Pathways
The compound’s interaction with AchE affects the cholinergic nervous system’s biochemical pathways . The disruption of AchE activity leads to an accumulation of acetylcholine, resulting in overstimulation of the nerves and muscles .
Result of Action
The result of the compound’s action is a significant reduction in AchE levels . This reduction affects normal nerve impulse transmission, leading to dramatic behavioral changes, movement impairment, and potentially a reduced number of survival organisms .
生物活性
4-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinyl Intermediate : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Fluorophenyl Group : Accomplished via nucleophilic aromatic substitution.
- Bromination : The bromine atom is introduced through electrophilic bromination.
- Coupling with Benzenesulfonamide : The final step involves coupling with benzenesulfonamide using coupling reagents like EDCI or DCC.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit moderate to significant anticancer activity. The presence of the fluorophenyl group enhances lipophilicity and biological activity, making it a promising candidate for drug development .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Bromine and fluorine substituents | Moderate anticancer activity | Enhanced lipophilicity |
| 2-bromo-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide | Chlorine substituent | Moderate anticancer activity | Affects lipophilicity |
| 2-bromo-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzamide | Methyl group instead of fluorine | Variable activity | Enhances metabolic stability |
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial growth through interaction with specific molecular targets .
The biological activity of this compound is largely attributed to its structural features:
- Binding Affinity : The fluorophenyl and pyridazinyl groups enhance binding affinity to enzyme active sites, leading to inhibition or modulation of their activity.
- Halogen Bonding : The bromine atom may facilitate halogen bonding, further improving binding interactions with biological targets.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Anticancer Activity : A recent study demonstrated that related compounds exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against various types of cancer cells .
- Antimicrobial Efficacy : Another study reported that derivatives with similar structural motifs showed promising antimicrobial activities, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL against E. coli to 0.039 mg/mL against C. albicans .
特性
IUPAC Name |
4-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O3S/c19-14-3-7-16(8-4-14)27(24,25)21-11-12-26-18-10-9-17(22-23-18)13-1-5-15(20)6-2-13/h1-10,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECMLEWKICTCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













